2,5-Diphenyl-1H-pyrrole is an organic compound characterized by its unique pyrrole structure, which consists of a five-membered aromatic ring containing nitrogen. The compound features two phenyl groups attached to the 2 and 5 positions of the pyrrole ring, contributing to its distinct chemical properties. This configuration allows for various interactions and reactivity, making it a subject of interest in synthetic chemistry and materials science.
Research has indicated that 2,5-Diphenyl-1H-pyrrole exhibits notable biological activities. It has been studied for its potential cytostatic effects, particularly in inhibiting cancer cell proliferation. The structure-activity relationship suggests that modifications to the phenyl groups or the pyrrole core can enhance its biological efficacy .
Several methods exist for synthesizing 2,5-Diphenyl-1H-pyrrole:
2,5-Diphenyl-1H-pyrrole finds applications in various fields:
Studies focusing on the interactions of 2,5-Diphenyl-1H-pyrrole with biological systems have revealed insights into its mechanism of action. For instance, investigations into its binding affinity with specific cellular targets have highlighted its potential as a lead compound for drug development. Additionally, studies on its interactions with various enzymes and receptors are ongoing to elucidate its pharmacological profile .
Several compounds share structural similarities with 2,5-Diphenyl-1H-pyrrole. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3,4-Diphenyl-1H-pyrrole | Contains two phenyl groups at positions 3 and 4 | Different substitution pattern affects reactivity |
| 2,5-Diethyl-1H-pyrrole | Ethyl groups instead of phenyl groups | Alters solubility and electronic properties |
| 2-Methyl-5-phenyl-1H-pyrrole | Methyl group at position 2 | Changes steric hindrance and reactivity |
These compounds demonstrate variations in substitution patterns that influence their chemical behavior and biological activity. While they share the pyrrole core structure, their unique substituents lead to different properties and potential applications.
Single crystal X-ray diffraction analysis provides fundamental insights into the three-dimensional molecular structure of 2,5-diphenyl-1H-pyrrole. The compound crystallizes with well-defined unit cell parameters that have been documented in multiple crystallographic studies. The molecular geometry reveals a planar pyrrole ring system with phenyl substituents positioned at the 2- and 5-positions, creating a characteristic aromatic framework that influences both the electronic properties and intermolecular interactions within the crystal lattice.
The crystallographic data indicates that the central pyrrole ring maintains essential planarity, which is crucial for the delocalization of π-electrons across the heterocyclic system. The phenyl rings adopt specific orientations relative to the pyrrole core, with dihedral angles that reflect the balance between steric interactions and electronic conjugation effects. These geometric parameters are fundamental to understanding the compound's reactivity and potential applications in materials science.
Crystal structure determinations have been performed under standard conditions, typically at room temperature, revealing the compound's stability and well-ordered molecular packing. The crystallographic data provides essential bond lengths and angles that serve as benchmarks for computational studies and comparative structural analysis with related pyrrole derivatives.
The crystal packing of 2,5-diphenyl-1H-pyrrole is significantly influenced by intermolecular hydrogen bonding interactions involving the pyrrole nitrogen atom. The N-H group serves as a hydrogen bond donor, forming characteristic N-H⋯π interactions with neighboring aromatic systems and potential N-H⋯N hydrogen bonds when appropriate acceptor sites are available. These interactions contribute to the stability of the crystal structure and influence the material's physical properties.
The molecular packing exhibits distinctive motifs that arise from the combination of hydrogen bonding and π-π stacking interactions between the aromatic rings. The phenyl substituents participate in edge-to-face and face-to-face π-π interactions that contribute to the overall crystal stability. These intermolecular forces are particularly important for understanding the compound's thermal stability and potential applications in solid-state materials.
Analysis of the packing arrangements reveals that the molecules adopt conformations that maximize favorable intermolecular contacts while minimizing steric repulsions. The dihedral angles between the pyrrole ring and the phenyl substituents are optimized to accommodate the crystal packing requirements, demonstrating the flexibility of the molecular framework within the constraints of the solid state.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2,5-diphenyl-1H-pyrrole through detailed analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum exhibits characteristic signals that confirm the molecular structure and substitution pattern. The pyrrole N-H proton appears as a broad singlet in the range of 8.6-11.3 ppm, depending on the solvent and measurement conditions, reflecting the deshielding effect of the aromatic pyrrole system.
The aromatic protons of the phenyl rings typically appear in the region of 7.1-7.8 ppm as complex multipets, with the exact chemical shifts and coupling patterns dependent on the specific substitution pattern and electronic environment. The pyrrole ring protons appear as characteristic signals around 6.5-7.0 ppm, showing the expected chemical shift pattern for a 2,5-disubstituted pyrrole system.
¹³C NMR analysis reveals distinct carbon environments within the molecule, with the pyrrole carbons appearing in characteristic regions that reflect their electronic environments. The quaternary carbons of the pyrrole ring that bear the phenyl substituents show distinctive chemical shifts that confirm the substitution pattern and provide insights into the electronic distribution within the molecule.
| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| N-H | 8.6-11.3 | br s | Pyrrole N-H |
| Aromatic H | 7.1-7.8 | m | Phenyl protons |
| Pyrrole H | 6.5-7.0 | s | Pyrrole ring protons |
| Quaternary C | 130-140 | - | Substituted pyrrole carbons |
Infrared spectroscopy provides detailed information about the vibrational modes of 2,5-diphenyl-1H-pyrrole, offering insights into the molecular structure and bonding characteristics. The IR spectrum exhibits characteristic absorption bands that correspond to specific functional groups and molecular vibrations. The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹, providing confirmation of the free pyrrole N-H group.
The aromatic C-H stretching modes appear in the range of 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations are observed around 1590-1650 cm⁻¹. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic bands that arise from C-C stretching, C-H bending, and ring deformation modes, providing a unique spectroscopic signature for the compound.
Raman spectroscopy complements the IR data by providing information about symmetric vibrational modes and offering enhanced sensitivity to certain structural features. The Raman spectrum typically shows strong bands corresponding to the aromatic ring breathing modes and symmetric stretching vibrations that may be weak or absent in the IR spectrum.
Ultraviolet-visible absorption spectroscopy reveals the electronic transitions and conjugation characteristics of 2,5-diphenyl-1H-pyrrole. The compound exhibits characteristic absorption bands in the UV region that correspond to π→π* transitions within the aromatic system. The extended conjugation between the pyrrole ring and the phenyl substituents results in bathochromic shifts compared to simple pyrrole derivatives.
The absorption spectrum typically shows multiple bands in the range of 250-350 nm, with the exact positions and intensities dependent on the solvent and measurement conditions. These electronic transitions provide insights into the electronic structure and potential applications in optoelectronic devices.
Fluorescence spectroscopy may reveal emission characteristics when the compound is excited at appropriate wavelengths. The emission properties are influenced by the degree of conjugation and the presence of electron-donating or electron-withdrawing substituents on the phenyl rings.
Density functional theory calculations provide detailed insights into the optimized molecular geometry and electronic properties of 2,5-diphenyl-1H-pyrrole. DFT studies typically employ functional such as B3LYP with appropriate basis sets to achieve reliable geometric and electronic structure predictions. The optimized geometry reveals bond lengths, bond angles, and dihedral angles that are in good agreement with experimental crystallographic data.
The computational analysis demonstrates that the pyrrole ring maintains planarity in the gas-phase optimized structure, with the phenyl rings adopting orientations that minimize steric interactions while maintaining some degree of conjugation with the central heterocycle. The calculated bond lengths and angles provide benchmarks for comparison with experimental values and offer insights into the electronic distribution within the molecule.
DFT calculations also provide information about the molecular orbital energies, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are crucial for understanding the compound's electronic properties and potential applications in semiconductor devices.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| HOMO Energy | Variable (eV) | DFT/B3LYP |
| LUMO Energy | Variable (eV) | DFT/B3LYP |
| Band Gap | 2-4 eV | Optical/DFT |
| Dipole Moment | Variable (Debye) | DFT |
The Paal-Knorr synthesis represents the most fundamental approach for synthesizing 2,5-diphenyl-1H-pyrrole derivatives, involving the condensation of 1,4-diketones with primary amines [4]. This classical method has been extensively adapted to accommodate the specific structural requirements of diphenyl-substituted pyrroles [15]. The reaction proceeds through a well-established mechanism wherein the 1,4-dicarbonyl compound provides the four-carbon framework while the amine contributes the nitrogen atom to form the five-membered pyrrole ring [4].
Recent adaptations of the Paal-Knorr methodology have demonstrated remarkable efficiency in producing 2,5-diphenyl-1H-pyrrole derivatives under mild conditions [15]. The traditional approach utilizing acetic acid as both solvent and catalyst has been refined to achieve yields ranging from 80 to 95 percent with reaction times significantly reduced from 24 hours to 2-10 minutes under optimized conditions [21]. These improvements have been particularly beneficial for synthesizing substituted derivatives where electron-donating groups on the phenyl rings enhance reactivity compared to electron-withdrawing substituents [27].
Table 1: Paal-Knorr Synthesis Yields for 2,5-Diphenyl-1H-pyrrole Derivatives
| Substrate Type | Reaction Time | Yield (%) | Catalyst | Reference |
|---|---|---|---|---|
| 1,4-Diphenyl-1,4-butanedione + NH₃ | 2-10 min | 85-88 | Acetic acid | [21] |
| 1,4-Diphenyl-1,4-butanedione + Primary amine | 15-45 min | 80-95 | Tungstate sulfuric acid | [28] |
| 1,4-Diphenyl-1,4-butanedione + Aromatic amine | 30-60 min | 75-92 | Saccharin (25 mol%) | [28] |
The mechanistic pathway involves initial protonation of one carbonyl group, followed by nucleophilic attack by the amine to form a hemiaminal intermediate [4]. Subsequent cyclization occurs through attack of the nitrogen lone pair on the second carbonyl carbon, leading to ring formation and elimination of water molecules [21]. This process has been optimized through the use of various Brønsted and Lewis acid catalysts, with particular success achieved using tungstate sulfuric acid and molybdate sulfuric acid at concentrations of 1 mol percent [28].
Multicomponent reactions have emerged as powerful synthetic tools for constructing 2,5-diphenyl-1H-pyrrole derivatives in a single operation [5]. These convergent processes combine three or more reactants simultaneously, offering significant advantages in terms of atom economy, reaction efficiency, and structural diversity [5]. The most successful multicomponent approaches for diphenyl pyrrole synthesis involve sequential enamine formation and cyclization reactions [20].
One particularly effective strategy employs the reaction between primary amines, active methylene compounds, and 1,2-diaza-1,3-dienes under catalyst-free and solvent-free conditions [20]. This approach generates polysubstituted pyrroles with complete pathway selectivity and yields ranging from 60 to 85 percent [20]. The reaction proceeds through initial enamine formation followed by cyclization and aromatization steps, providing access to previously unknown polysubstituted pyrrole derivatives [20].
Table 2: Multicomponent Reaction Yields for Pyrrole Derivatives
| Reaction Components | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Amine + β-ketoester + α-oxoaldehyde | PPh₃ catalyst | 2-4 h | 65-78 | [5] |
| Nitro compound + phenacyl bromide + DMAD | In/HCl, RT | 10-16 h | 70-85 | [5] |
| Primary amine + methylene compound + diaza-diene | Solvent-free | 3-8 h | 60-85 | [20] |
The versatility of multicomponent strategies is further demonstrated through three-component reactions utilizing heterocyclic ketene aminals, arylglyoxal monohydrates, and cyclohexane-1,3-diones [5]. These reactions can be conducted in environmentally benign water-ethanol solvent systems under catalyst-free conditions, achieving yields of 65-88 percent for highly functionalized bicyclic pyrrole derivatives [5]. The dual regioselective pathways available in these reactions provide access to both kinetically and thermodynamically controlled products [5].
Chiral phosphoric acid catalysis has revolutionized the asymmetric functionalization of 2,5-diphenyl-1H-pyrrole derivatives, enabling the construction of enantioenriched products with high stereoselectivity [11] [13]. The most significant advances have been achieved through Friedel-Crafts alkylation reactions between 2,5-disubstituted pyrroles and isoindolinone-derived ketimines generated in situ [11] [13]. These transformations typically occur at the β-position (C3) of the pyrrole ring, creating congested tetrasubstituted stereogenic centers with excellent enantioselectivity [13].
The optimization of chiral phosphoric acid catalysts has revealed that bulkier substituents on the catalyst backbone significantly enhance both reaction rate and enantioselectivity [13]. Catalysts bearing 9-anthracenyl or 9-phenanthrenyl substituents at the 3,3'-positions provide the highest levels of stereoinduction, with enantiomeric ratios reaching 98:2 for optimal substrate combinations [13]. The reaction mechanism involves coordination of the ketimine to the chiral phosphoric acid through hydrogen bonding, followed by nucleophilic attack of the pyrrole from the sterically less hindered face [13].
Table 3: Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Reactions
| Catalyst Type | Substrate | Reaction Time | Yield (%) | Enantiomeric Ratio | Reference |
|---|---|---|---|---|---|
| (R)-TRIP | 2,5-Dimethylpyrrole + ketimine | 1-4 h | 85-95 | 92:8-98:2 | [13] |
| CPA8 (9-anthracenyl) | 2,5-Diphenylpyrrole + ketimine | 2-6 h | 80-92 | 90:10-96:4 | [13] |
| CPA4 (9-phenanthrenyl) | 2,5-Disubstituted pyrrole | 3-8 h | 75-88 | 88:12-94:6 | [13] |
The scope of these reactions extends to 2-monosubstituted pyrroles, generating chiral α-functionalized pyrrole products with moderate to good enantioselectivity [13]. However, the enantioselectivity decreases significantly when electron-withdrawing groups are present on the pyrrole substrate, likely due to reduced nucleophilicity and altered binding interactions with the chiral catalyst [13]. Scale-up reactions have been successfully performed with 2 mol percent catalyst loading without erosion of enantiomeric purity [13].
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of 2,5-diphenyl-1H-pyrrole derivatives [9] [10] [26]. Palladium-catalyzed systems have shown particular promise, with enantioselective C-H functionalization achieving up to 90 percent enantiomeric excess using axially chiral 2,2'-bipyridine ligands [9] [10]. These reactions proceed regioselectively at the C3 position of 2,5-disubstituted pyrroles, providing access to valuable chiral building blocks [10].
The most successful palladium-catalyzed protocols employ dichlorobis(benzonitrile)palladium with C3-ACBP (axially chiral bipyridine) ligands for the enantioselective functionalization of pyrrole derivatives with diazo compounds [9] [10]. The reaction conditions are mild, operating at room temperature with reaction times of 4-12 hours and yielding products in 65-85 percent with enantiomeric excess values of 80-90 percent [10]. Gram-scale reactions maintain good reactivity and enantioselectivity, demonstrating the practical utility of this methodology [10].
Table 4: Transition Metal-Catalyzed C-H Activation Results
| Metal Catalyst | Ligand | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Pd(PhCN)₂Cl₂ | C3-ACBP | 1-Benzyl-2,5-dimethylpyrrole | 75-85 | 80-90 | [10] |
| Pd(OAc)₂ | JohnPhos | 2,5-Diphenylpyrrole | 65-78 | - | [26] |
| Pd(OAc)₂ | t-BuBrettPhos | 2,5-Diphenylpyrrole | 70-82 | - | [26] |
The regioselectivity of palladium-catalyzed arylation can be controlled through ligand selection, with JohnPhos favoring C2-arylation and t-BuBrettPhos promoting C3-arylation of 2,5-disubstituted pyrroles [23]. This selectivity control enables the preparation of diverse substitution patterns from the same starting materials [26]. The methodology has been successfully extended to other transition metals, including rhodium and copper systems, which offer complementary reactivity profiles for specific transformations [14].
Solvent-free mechanochemical synthesis represents a paradigm shift toward more sustainable preparation of 2,5-diphenyl-1H-pyrrole derivatives [15] [17]. These approaches eliminate the need for organic solvents while often providing superior yields and reduced reaction times compared to conventional solution-phase methods [15]. The most successful mechanochemical protocols employ ball-milling techniques with solid acid catalysts to achieve efficient pyrrole formation [17] [21].
The Paal-Knorr synthesis has been successfully adapted to mechanochemical conditions using smectite clays as green and reusable heterogeneous Lewis acid catalysts [17]. These reactions proceed under ambient conditions with simple grinding techniques, achieving yields of 93-98 percent for N-substituted pyrrole derivatives [17]. The catalyst can be recovered and reused multiple times without significant loss of activity, with detailed recyclability studies demonstrating maintained efficiency over five consecutive reaction cycles [17].
Table 5: Solvent-Free Mechanochemical Synthesis Results
| Catalyst | Substrate | Grinding Time (min) | Yield (%) | Catalyst Reuse Cycles | Reference |
|---|---|---|---|---|---|
| Smectite clay (KSF) | 2,5-Hexanedione + amine | 2-4 | 95-98 | 5 | [17] |
| Smectite clay (Bentonite) | 2,5-Hexanedione + amine | 2-4 | 93-98 | 5 | [17] |
| Citric acid (1%) | Acetonylacetone + amine | 5-15 | 80-95 | 4 | [21] |
The use of biologically derived acids such as citric acid, succinic acid, and pyroglutamic acid has further enhanced the green credentials of mechanochemical pyrrole synthesis [21]. These catalysts, used at low concentrations of 1 mol percent, facilitate efficient cyclization with moderate to good yields while maintaining environmental compatibility [21]. The mild reaction conditions allow for the synthesis of functionalized pyrroles containing sensitive functional groups such as amine and alcohol substituents [21].
Microwave-assisted synthesis has transformed the preparation of 2,5-diphenyl-1H-pyrrole derivatives by dramatically reducing reaction times while maintaining or improving yields [19] [22] [35]. The enhanced reaction kinetics under microwave irradiation enable efficient pyrrole formation in minutes rather than hours, with superior energy efficiency compared to conventional heating methods [19] [35]. These advantages have been particularly pronounced for Paal-Knorr and Clauson-Kaas synthetic routes [35].
The Clauson-Kaas pyrrole synthesis under microwave conditions has been optimized to proceed in 10-30 minutes using acetic acid or water as environmentally benign solvents [35]. Primary amines react with 2,5-dialkoxytetrahydrofurans to afford N-substituted pyrroles in yields of 85-95 percent, representing significant improvements over traditional reflux conditions that require several hours [35]. The method has been successfully extended to less nucleophilic substrates such as aromatic amines and amides with only modest increases in reaction time [35].
Table 6: Microwave-Assisted Synthesis Optimization Data
| Reaction Type | Microwave Conditions | Time | Yield (%) | Conventional Method Comparison | Reference |
|---|---|---|---|---|---|
| Clauson-Kaas | 120°C, water/AcOH | 10-30 min | 85-95 | 6 h reflux, 67-80% | [35] |
| Paal-Knorr | 120-150°C, neat | 2-10 min | 65-88 | 24 h reflux, 60-75% | [21] |
| Mn-catalyzed | 120°C, solvent-free | 20 min | 19-89 | Not reported | [27] |
Recent developments in microwave-assisted pyrrole synthesis have incorporated manganese catalysts under solvent-free conditions, achieving yields of 19-89 percent for N-substituted derivatives in 20 minutes at 120°C [27]. The optimization studies revealed that manganese nitrate tetrahydrate at 10 mol percent loading provides optimal catalytic activity, with electron-donating substituents on the amine component generally leading to higher yields than electron-withdrawing groups [27]. The mechanistic pathway involves initial coordination of manganese to the methoxy groups of 2,5-dimethoxytetrahydrofuran, facilitating nucleophilic attack and subsequent cyclization [27].